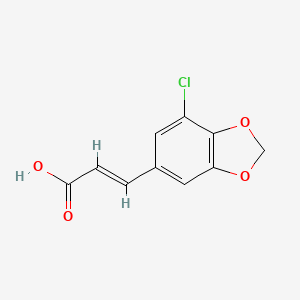

3-(7-chloro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid

Descripción

Propiedades

IUPAC Name |

(E)-3-(7-chloro-1,3-benzodioxol-5-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO4/c11-7-3-6(1-2-9(12)13)4-8-10(7)15-5-14-8/h1-4H,5H2,(H,12,13)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQAFDBYQZAWNY-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=CC(=C2)C=CC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C(=CC(=C2)/C=C/C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-chloro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 7-chloro-1,3-benzodioxole.

Halogenation: Chlorination of 1,3-benzodioxole to introduce the chlorine atom at the 7th position.

Formation of Propenoic Acid Group:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Análisis De Reacciones Químicas

Types of Reactions

3-(7-chloro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity : One of the most promising applications of this compound is in anticancer research. Studies have indicated that derivatives of benzodioxole compounds exhibit significant cytotoxic effects on various cancer cell lines. For instance, research has shown that the presence of the chloro group enhances the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties : The compound has also been investigated for its antimicrobial properties. It has demonstrated effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Biochemical Applications

Enzyme Inhibition : Research indicates that 3-(7-chloro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid can act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can be beneficial in regulating metabolic disorders or diseases such as diabetes .

Signal Transduction Pathways : The compound has been shown to influence various signal transduction pathways, particularly those related to inflammation and immune responses. Its ability to modulate these pathways suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with 3-(7-chloro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that the compound could serve as a lead structure for developing novel anticancer agents.

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as a new antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 3-(7-chloro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

Altering Gene Expression: Affecting the expression of genes related to its biological activity

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Analogs:

3,4-(Methylenedioxy)cinnamic Acid

- Structure : Lacks the chlorine substituent but retains the benzodioxole and acrylic acid groups.

- Molecular Formula : C₁₀H₈O₄.

- Properties : Lower molecular weight (192.17 g/mol) and altered electronic properties due to the absence of chlorine. Exhibits UV absorption typical of conjugated systems, useful in photochemical studies .

2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic Acid (14b) Structure: Substituted with nitro (-NO₂) and trifluoromethyl (-CF₃) groups on a benzimidazole core. Molecular Formula: C₁₂H₈N₃O₄F₃. Properties: Higher molecular weight (315.19 g/mol) and melting point (279.4 °C) compared to the target compound. The electron-withdrawing -CF₃ group enhances acidity (pKa ~2.5) and influences hydrogen-bonding patterns .

3-(7-Chloro-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enoic Acid Structure: Adds a hydroxyl (-OH) group at the β-position of the acrylic acid chain. Properties: Increased polarity due to the hydroxyl group, improving solubility in polar solvents (e.g., water or methanol). This modification may enhance biological activity but reduce thermal stability .

Comparative Data Table:

Physicochemical and Spectroscopic Properties

- IR Spectroscopy : Strong absorption at ~1716 cm⁻¹ (C=O stretch) and ~1639 cm⁻¹ (C=C stretch), consistent with α,β-unsaturated acids. Chlorine and benzodioxole groups contribute to distinct peaks in the 600–800 cm⁻¹ range .

- NMR : Proton signals at δ 7.70–8.40 ppm (aromatic protons) and δ 13.20 ppm (carboxylic acid -OH) in CDCl₃ .

Actividad Biológica

Overview

3-(7-chloro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid is an organic compound with the molecular formula C10H7ClO4. It is derived from benzodioxole and features a chlorine atom and a propenoic acid group, which contribute to its unique chemical properties and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.

The biological activity of 3-(7-chloro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid can be attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways. For instance, its structure allows it to interact with cholinesterases, which are crucial for neurotransmitter regulation.

- Receptor Modulation : It can bind to cellular receptors, influencing various signal transduction processes that affect cell growth and apoptosis.

- Gene Expression Alteration : The compound may also impact the expression of genes associated with its biological effects, potentially leading to changes in cellular behavior and function.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of benzodioxole derivatives, including 3-(7-chloro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid, against various cancer cell lines. A significant focus has been placed on its effects on human lung adenocarcinoma (A549) and rat glioma (C6) cells.

Key Findings:

- Cytotoxic Effects : The compound has demonstrated varying degrees of cytotoxicity against A549 and C6 cells. Specific derivatives showed enhanced anticancer activity while maintaining lower toxicity to normal cells (NIH/3T3 mouse embryonic fibroblasts) .

- Apoptosis Induction : Studies indicated that certain derivatives increased both early and late apoptosis in cancer cells, suggesting a potential mechanism for their anticancer effects .

- Mitochondrial Membrane Potential : The compound has been shown to disturb mitochondrial membrane potential in cancer cells, which is a critical factor in the induction of apoptosis .

Comparative Analysis

To understand the unique properties of 3-(7-chloro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid, it is useful to compare it with similar compounds.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,3-Benzodioxole | Structure | Parent compound; lower bioactivity |

| 7-Chloro-1,3-benzodioxole | Structure | Similar structure; lacks propenoic acid group |

| 3-(1,3-benzodioxol-5-yl)prop-2-enoic acid | Structure | Similar; lacks chlorine atom |

Case Studies

Several case studies have highlighted the biological activity of benzodioxole derivatives:

- Anticancer Activity : A study synthesized a series of benzodioxole-based thiosemicarbazone derivatives and evaluated their cytotoxic effects on A549 and C6 cells. The most effective agents exhibited significant inhibition of DNA synthesis and induced apoptosis .

- Cholinesterase Inhibition : The inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) were assessed across various derivatives. Notably, some compounds showed promising AChE inhibition with IC50 values significantly lower than standard inhibitors .

Q & A

Q. Critical Parameters :

- Reaction temperature (80–100°C for condensation).

- Catalyst choice (e.g., BF₃·Et₂O for cyclization in related compounds) .

Advanced: How can computational methods predict the compound’s reactivity and biological interactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the propenoic acid group’s carbonyl (C=O) is electrophilic (LUMO ≈ -1.5 eV) .

- Molecular Docking : Simulate binding to biological targets (e.g., cyclooxygenase-2) using software like AutoDock Vina. The chloro group may enhance hydrophobic interactions in enzyme pockets .

- ADMET Prediction : Tools like SwissADME predict moderate solubility (LogP ≈ 2.5) and potential CYP450 inhibition due to the benzodioxol moiety .

Validation : Compare computational results with experimental data (e.g., IC₅₀ values from enzyme assays) .

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer: Contradictions (e.g., varying IC₅₀ values for enzyme inhibition) may arise from:

Purity Differences : Use HPLC (≥98% purity; C18 column, acetonitrile/water mobile phase) to verify compound integrity .

Assay Conditions : Standardize buffer pH (e.g., 7.4 for physiological studies) and co-solvents (e.g., DMSO ≤0.1% to avoid cytotoxicity) .

Structural Confirmation : Validate via FT-IR (C=O stretch at ~1700 cm⁻¹) and mass spectrometry (ESI-MS, [M-H]⁻ peak at m/z 225) .

Case Study : A 2022 study found discrepancies in COX-2 inhibition due to residual solvents altering protein conformation .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- ¹H/¹³C NMR :

- FT-IR : C=O stretch (1700–1720 cm⁻¹), C-Cl stretch (750–800 cm⁻¹) .

- Mass Spectrometry : ESI-MS ([M-H]⁻ at m/z 225) .

Advanced: How does the chloro substituent influence electronic properties and reactivity?

Answer:

- Electron-Withdrawing Effect : The chlorine atom decreases electron density on the benzodioxol ring (Hammett σₚ ≈ 0.23), enhancing electrophilic substitution at position 5 .

- Impact on Reactivity :

- Reduces pKa of the propenoic acid group (≈2.8 vs. 4.2 for non-chlorinated analogs).

- Stabilizes intermediates in Michael addition reactions (e.g., with thiols) .

Experimental Support : Cyclic voltammetry shows a 0.3 V anodic shift in oxidation potential compared to non-chlorinated analogs .

Advanced: What in vitro models are suitable for studying its biological activity?

Answer:

- Enzyme Inhibition : Use recombinant human enzymes (e.g., COX-2, IC₅₀ assays with fluorogenic substrates) .

- Cell-Based Assays :

- Anti-inflammatory activity: LPS-induced TNF-α secretion in RAW 264.7 macrophages (measure via ELISA) .

- Cytotoxicity: MTT assay in HEK293 cells (EC₅₀ typically >50 μM for safe research use) .

Controls : Include positive controls (e.g., indomethacin for COX-2) and solvent controls (0.1% DMSO) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.